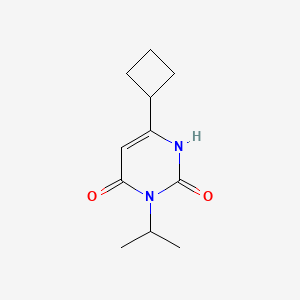
6-Cyclobutyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclobutyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-CB-P2T-2,4-D) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the cyclobutyl-propan-2-yl-tetrahydropyrimidine family of compounds, and is a versatile reagent with a wide range of applications.
Scientific Research Applications
Enzyme Inhibition and Anti-inflammatory Properties
The compound's derivatives have shown promise as non-purine xanthine oxidase inhibitors and anti-inflammatory agents. Studies reveal that certain cyclodidepsipeptides, structurally similar to 6-Cyclobutyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, exhibit potent inhibitory activity against xanthine oxidase, both in vitro and in rat liver homogenate. Additionally, these compounds significantly suppress the activation of nuclear factor of κB (NF-κB), suggesting a potential role in treating conditions related to excessive uric acid production or inflammation, such as gout (Šmelcerović et al., 2013).
Antimicrobial Activity
Derivatives of this compound have been reported to possess antimicrobial properties. Specifically, certain cyclodepsipeptides have shown effectiveness against a range of bacterial strains, with notable efficacy against Escherichia coli. The antimicrobial potential of these compounds underlines their significance in pharmacological research (Yancheva et al., 2012).
Potential in Cancer Therapy
Research into the compound's derivatives indicates potential applications in cancer therapy. Novel synthetic pathways have been explored to create dihydropyrimidine-2,4(1H,3H)-dione derivatives, which have been evaluated for cytotoxic effects against specific cancer cell lines. The exploration of these derivatives in cancer research underscores the compound's relevance in developing potential therapeutic agents (Udayakumar et al., 2017).
Use in Synthesizing Novel Compounds
The structural characteristics of this compound make it a valuable precursor in synthesizing a wide array of novel chemical compounds. Its derivatives are integral in forming complex structures and in studying various chemical reactions and interactions, contributing to advancements in chemical and pharmaceutical sciences (Bacchi et al., 2005).
properties
IUPAC Name |
6-cyclobutyl-3-propan-2-yl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)13-10(14)6-9(12-11(13)15)8-4-3-5-8/h6-8H,3-5H2,1-2H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUGNRULNXDIMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(NC1=O)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

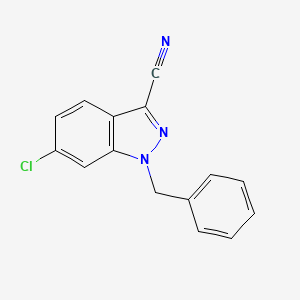

![tert-Butyl 4-bromobenzyl{2-[(4-bromobenzyl)(tert-butoxycarbonyl)amino]ethyl}carbamate](/img/structure/B1484237.png)

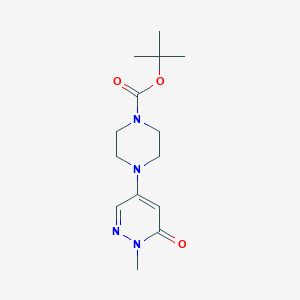
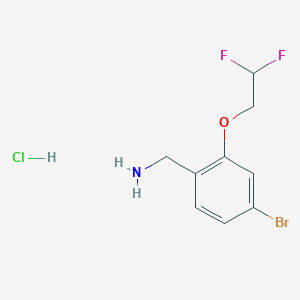
![[1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1484243.png)

![12-Ethyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1484246.png)
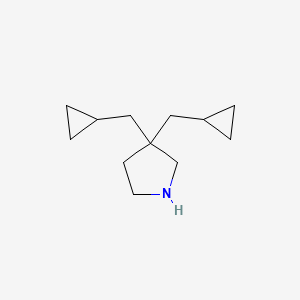
![4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline](/img/structure/B1484248.png)
![Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether](/img/structure/B1484249.png)
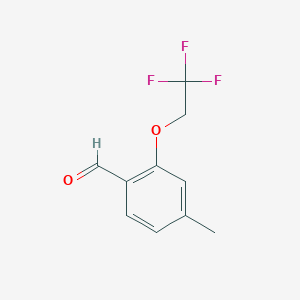
![(2-{[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl]thio}phenyl)amine](/img/structure/B1484256.png)